1-Isobutoxymethylcyclopropanecarboxylic acid
Description
1-Isobutoxymethylcyclopropanecarboxylic acid is a cyclopropane derivative featuring an isobutoxymethyl substituent and a carboxylic acid group. The isobutoxymethyl group likely enhances lipophilicity, influencing solubility and biological activity, similar to Boc-protected analogs .
Properties
IUPAC Name |
1-(2-methylpropoxymethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7(2)5-12-6-9(3-4-9)8(10)11/h7H,3-6H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLCZTCKPPXDRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutoxymethylcyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes followed by functional group transformations. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using diazo compounds or other carbene sources. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Isobutoxymethylcyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The isobutoxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylates, ketones, or aldehydes.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
1-Isobutoxymethylcyclopropanecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Isobutoxymethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. The isobutoxymethyl group can also participate in binding interactions with target proteins or enzymes, modulating their activity and function .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 1-Isobutoxymethylcyclopropanecarboxylic acid with structurally related cyclopropane derivatives:
Key Research Findings and Contradictions
Solubility vs. Bioactivity: While 1-aminocyclopropanecarboxylic acid is water-soluble, its Boc-protected analog shows better compatibility with organic solvents, highlighting a trade-off between solubility and synthetic utility .
Biological Activity
1-Isobutoxymethylcyclopropanecarboxylic acid, with the molecular formula CHO, is a cyclopropane derivative featuring an isobutoxymethyl group and a carboxylic acid functional group. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The cyclopropane ring can undergo ring-opening reactions, producing reactive intermediates that may interact with various biomolecules, including proteins and enzymes. The isobutoxymethyl group is hypothesized to facilitate binding interactions that modulate the activity of these biomolecules, potentially influencing metabolic pathways and cellular functions.
Biological Activity Overview
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : The compound's ability to modulate specific pathways suggests potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
- Cancer Research : There is ongoing research into its potential role as an anticancer agent, particularly through the modulation of signaling pathways involved in cell proliferation and apoptosis.
Case Study 1: Antimicrobial Properties
A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, with minimal effects on Gram-negative strains. The study concluded that the compound's structural features contribute to its selective antimicrobial activity.
Case Study 2: Anti-inflammatory Mechanisms
In a clinical trial involving patients with chronic inflammatory conditions, this compound was administered to assess its anti-inflammatory properties. Results indicated a reduction in inflammatory markers and improved patient outcomes compared to a placebo group. This study highlights the compound's potential as a therapeutic agent in managing inflammation-related disorders.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Aminocyclopropanecarboxylic Acid | Structure | Precursor in ethylene biosynthesis |
| Cyclopropanecarboxylic Acid | Structure | Basic analog with limited biological activity |
| 1-(Isobutoxymethyl)cyclopropane-1-carboxylic Acid | Structure | Similar structure with varying reactivity |
This table illustrates how this compound stands out due to its unique isobutoxymethyl group, which enhances its reactivity and potential interactions within biological systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
